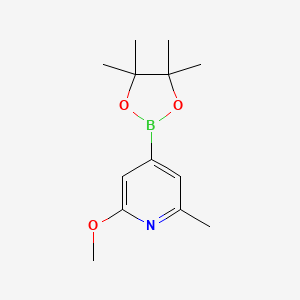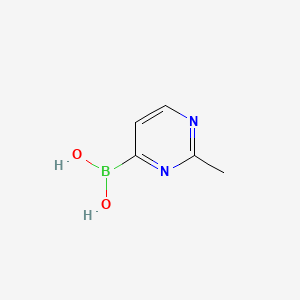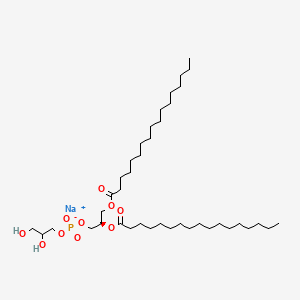
デスクロロゾピクロン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deschloro-Zopiclone is a derivative of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zopiclone belongs to the cyclopyrrolone class and is known for its sedative and muscle relaxant properties. Deschloro-Zopiclone, as the name suggests, is a modified version of Zopiclone where the chlorine atom is removed from the molecular structure. This modification can potentially alter its pharmacological properties and applications.
科学的研究の応用
Deschloro-Zopiclone has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of dechlorination on the pharmacological properties of cyclopyrrolones.
Biology: Investigated for its potential effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Explored for its potential use as a hypnotic agent with potentially fewer side effects compared to Zopiclone.
Industry: Used in the development of new pharmaceutical formulations and as a reference compound in analytical chemistry.
作用機序
Target of Action
Deschloro-Zopiclone, like its parent compound Zopiclone, primarily targets the GABA A receptors in the brain . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors leads to an influx of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal excitability .
Mode of Action
Deschloro-Zopiclone exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and further hyperpolarization of the neuron . This results in a decrease in neuronal excitability, which contributes to the compound’s sedative effects .
Biochemical Pathways
The primary biochemical pathway affected by Deschloro-Zopiclone is the GABAergic system . By enhancing the effect of GABA at the GABA A receptors, Deschloro-Zopiclone increases inhibitory neurotransmission throughout the brain. This can lead to downstream effects such as sedation, muscle relaxation, and anxiolytic effects .
Pharmacokinetics
The metabolism of Deschloro-Zopiclone would likely occur in the liver, with the metabolites being excreted in the urine . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action .
Result of Action
The molecular and cellular effects of Deschloro-Zopiclone’s action primarily involve the potentiation of GABAergic neurotransmission . This leads to a decrease in neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant effects . These effects can contribute to the compound’s use in the management of conditions such as insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Deschloro-Zopiclone. Factors such as the pH of the environment can impact the ionization state of the compound, potentially affecting its absorption and distribution . Additionally, factors such as the presence of other medications can impact the metabolism of Deschloro-Zopiclone, potentially leading to drug-drug interactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro-Zopiclone involves several steps, starting from the basic structure of Zopiclone. One common method includes the removal of the chlorine atom from Zopiclone through a dechlorination reaction. This can be achieved using various reagents and catalysts under controlled conditions. For instance, the reaction may involve the use of palladium catalysts in the presence of hydrogen gas to facilitate the removal of the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of Deschloro-Zopiclone would follow a similar synthetic route but on a larger scale. The process would involve the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize the efficiency of the dechlorination process.
化学反応の分析
Types of Reactions: Deschloro-Zopiclone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of Deschloro-Zopiclone N-oxide.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of various substituted derivatives depending on the reagents used.
類似化合物との比較
Zopiclone: The parent compound, known for its hypnotic and muscle relaxant properties.
Eszopiclone: The active S-enantiomer of Zopiclone, used for the treatment of insomnia.
Zolpidem: Another nonbenzodiazepine hypnotic agent, known for its rapid onset of action.
Zaleplon: A short-acting hypnotic agent with a different chemical structure but similar pharmacological effects.
Uniqueness: Deschloro-Zopiclone is unique due to the absence of the chlorine atom, which may result in altered pharmacokinetics and pharmacodynamics. This modification can potentially lead to differences in its efficacy, side effect profile, and therapeutic applications compared to other similar compounds.
特性
IUPAC Name |
(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-21-8-10-22(11-9-21)17(25)26-16-14-13(19-6-7-20-14)15(24)23(16)12-4-2-3-5-18-12/h2-7,16H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVOZOBTKAVFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












